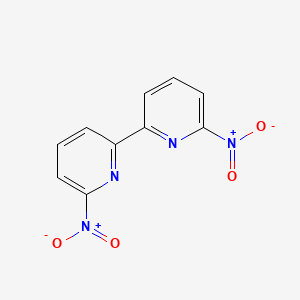
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol is a chiral compound with significant importance in organic chemistry It is characterized by its four phenyl groups attached to a butane backbone, with hydroxyl groups at positions 1, 2, 3, and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of tetraphenylbutane-1,2,3,4-tetraone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Tetraphenylbutane-1,2,3,4-tetraone.
Reduction: Tetraphenylbutane.
Substitution: Tetraphenylbutane derivatives with various functional groups.
科学的研究の応用
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of (2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can engage in π-π interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
(2r,3r)-2,3-Butanediol: A simpler diol with similar stereochemistry but fewer phenyl groups.
(2r,3r)-Tartaric Acid: Another chiral compound with hydroxyl groups, used in various chemical applications.
Uniqueness
(2r,3r)-1,1,4,4-Tetraphenylbutane-1,2,3,4-tetraol is unique due to its four phenyl groups, which provide additional steric and electronic effects. These properties make it a valuable compound for studying stereochemistry and developing new materials.
特性
分子式 |
C28H26O4 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol |
InChI |
InChI=1S/C28H26O4/c29-25(27(31,21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(30)28(32,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26,29-32H/t25-,26-/m1/s1 |
InChIキー |
BAFXROPRJIXZKC-CLJLJLNGSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)([C@@H]([C@H](C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C(C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


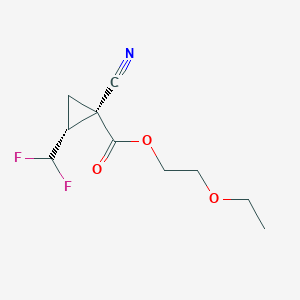

![3-(1H-Benzo[d]imidazol-2-yl)acrylamide](/img/structure/B12827995.png)
![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)


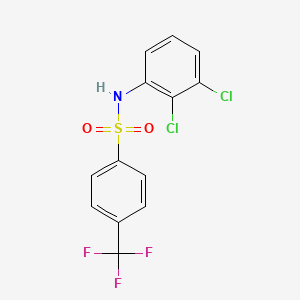
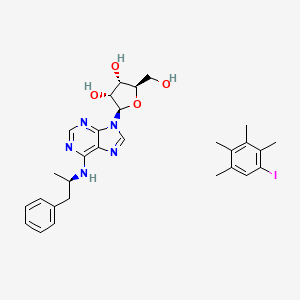
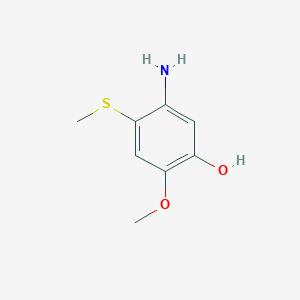


![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
